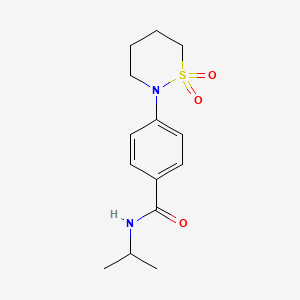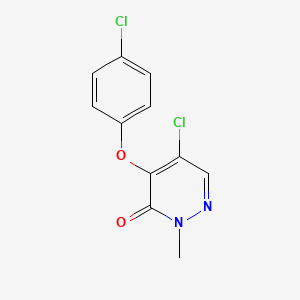
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide, also known as MPTAA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of acrylamide, which is commonly used in the manufacturing of polymers and other industrial products. MPTAA has been shown to exhibit interesting biological properties, making it a promising candidate for drug development.
科学的研究の応用
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been investigated for its potential use as an anticancer agent. In a study conducted by Liu et al. (2017), 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Another study by Yang et al. (2019) showed that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide could suppress the proliferation of breast cancer cells by inhibiting the Akt/mTOR signaling pathway. These findings suggest that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has potential as a novel anticancer agent.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide can induce apoptosis by activating caspase-3 and downregulating the expression of Bcl-2, which is an anti-apoptotic protein. 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to exhibit cytotoxic effects on cancer cells, while having minimal toxicity on normal cells. In addition, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. These effects suggest that 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has potential as a selective anticancer agent.
実験室実験の利点と制限
One advantage of using 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide in lab experiments is its potential as a selective anticancer agent. However, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide has not been extensively studied, and its mechanism of action is not fully understood. In addition, the synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is relatively complex, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide to improve its yield and purity. Additionally, the efficacy and safety of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide should be tested in animal models to evaluate its potential as a therapeutic agent. Finally, the development of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide derivatives may lead to the discovery of more potent and selective anticancer agents.
In conclusion, 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide is a promising chemical compound with potential applications in the field of medicinal chemistry. Its cytotoxic effects on cancer cells and minimal toxicity on normal cells suggest that it has potential as a selective anticancer agent. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
合成法
The synthesis of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 2-methoxyphenylamine and 3-methoxyphenyl isocyanate in the presence of a base catalyst. The resulting product is then reacted with acryloyl chloride to form 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide. The purity and yield of 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)acrylamide can be improved by further purification using column chromatography.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-5-7-14(12-15)18-17(19)11-10-13-6-3-4-9-16(13)21-2/h3-12H,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRUEBKRGUHDDK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5689391.png)
![isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)
![1-(2-methyl-6-propylpyrimidin-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B5689405.png)
![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)


![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)